6-Position Substitution Confers Superior Enzyme Inhibitory Potency Relative to 5-Substituted Congeners
In a systematic SAR study of benzofuran-based testosterone 5α-reductase inhibitors, 6-substituted derivatives displayed uniformly higher inhibitory activity than their direct 5-substituted counterparts across both rat and human enzyme isoforms [1]. Specifically, 6-carbamoyl-2-phenylbenzofuran compounds were more potent than the 5-carbamoyl regioisomers, and the trend held for alkylamino and alkyloxy substituents as well.
| Evidence Dimension | Enzyme inhibitory potency (testosterone 5α-reductase human isoform) |
|---|---|
| Target Compound Data | 6-Substituted benzofuran class (encompassing the 6-CF₃ position): directionally lower IC₅₀ values vs. 5-substituted class |
| Comparator Or Baseline | 5-Substituted benzofuran class (e.g., ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate, CAS 1228148-42-2) |
| Quantified Difference | 6-Carbamoyl derivatives more potent than 5-carbamoyl derivatives; 6-alkylamino/alkyloxy derivatives more potent than 5-alkylamino/alkyloxy derivatives (exact fold difference not specified in abstract; full dose-response curves in cited paper) |
| Conditions | In vitro enzyme assay; human type 1 and type 2 testosterone 5α-reductase |
Why This Matters
For buyers designing enzyme inhibitor libraries, the 6-CF₃ isomer offers a structurally validated potency advantage over the more common 5-CF₃ isomer, making it the strategically preferable scaffold for hit-to-lead campaigns.
- [1] Ishibashi, K.; Nakajima, K.; Sugioka, Y.; Sugiyama, M.; Hamada, T.; Horikoshi, H.; Nishi, T. Synthesis of 2-Phenylbenzofuran Derivatives as Testosterone 5α-Reductase Inhibitor. Chem. Pharm. Bull. 1999, 47(2), 226-240. View Source
